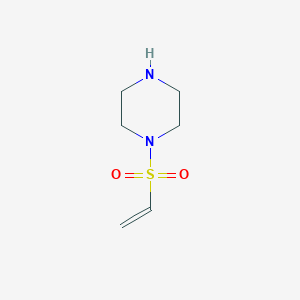

1-(Ethenesulfonyl)piperazine

Description

1-(Ethenesulfonyl)piperazine is a piperazine derivative functionalized with an ethenesulfonyl group (–SO₂–CH₂–CH₂) at the nitrogen position. Piperazine derivatives are renowned for their structural versatility, enabling diverse pharmacological and chemical applications. The ethenesulfonyl moiety introduces unique electronic and steric properties, distinguishing it from other sulfonyl-substituted piperazines such as 1-(methylsulfonyl)piperazine or 1-(phenylsulfonyl)piperazine.

Properties

CAS No. |

216955-53-2 |

|---|---|

Molecular Formula |

C6H12N2O2S |

Molecular Weight |

176.24 g/mol |

IUPAC Name |

1-ethenylsulfonylpiperazine |

InChI |

InChI=1S/C6H12N2O2S/c1-2-11(9,10)8-5-3-7-4-6-8/h2,7H,1,3-6H2 |

InChI Key |

ORSQVUVGCVHWKB-UHFFFAOYSA-N |

Canonical SMILES |

C=CS(=O)(=O)N1CCNCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

Piperazine derivatives differ primarily in their substituents, which dictate their biological and chemical behavior:

Chemical Reactivity and Stability

- Synthetic Accessibility :

- Oxidative Transformation: The piperazine ring is susceptible to oxidation, particularly at the N-dealkylation site. Manganese oxide (MnO₂) oxidizes fluoroquinolones via their piperazine moiety, leading to dealkylation and hydroxylation . Ethenesulfonyl Impact: The conjugated double bond in ethenesulfonyl may stabilize the molecule against oxidation compared to alkylsulfonyl derivatives.

Pharmacokinetics and Metabolism

- Metabolic Pathways :

- Arylpiperazines undergo CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which are further metabolized by CYP2D6 to hydroxylated metabolites .

- TFMPP and mCPP exhibit variable brain-to-blood concentration ratios due to individual CYP polymorphisms .

- Ethenesulfonyl Consideration: The sulfonyl group may reduce metabolic degradation, enhancing bioavailability compared to alkyl or aryl analogs.

Physicochemical Properties

- Solubility and Stability: 1-(2-Hydroxyethyl)piperazine derivatives (e.g., HEHPP) are water-soluble (miscible in H₂O/ethanol) with pKa values ~3.7–8.0, ideal for industrial applications like SO₂ absorption . 1-(Methoxyphenyl)piperazine and 1-(chlorophenyl)piperazine exhibit distinct UV-Vis spectra due to substituent-dependent electronic transitions . Ethenesulfonyl Prediction: The polar sulfonyl group likely enhances aqueous solubility, while the ethenyl group may reduce crystallinity compared to phenyl analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.